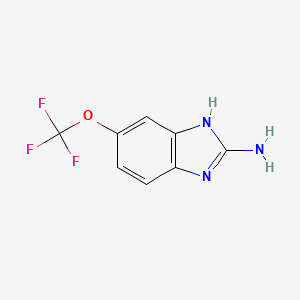

2-Amino-5-(trifluoromethoxy)benzimidazole

描述

Significance of Benzimidazole (B57391) Nucleus as a Privileged Pharmacophore

The term "privileged pharmacophore" refers to a molecular framework that is capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. The benzimidazole nucleus fits this description perfectly, with its derivatives showing promise as anti-inflammatory, antiviral, anticancer, anthelmintic, and antihypertensive agents, among others. nih.govnih.gov This broad spectrum of activity is attributed to the unique structural features of the benzimidazole ring system, which allows for various types of interactions with biological macromolecules. nih.gov The versatility of the benzimidazole scaffold makes it a focal point for the synthesis of new bioactive compounds. nih.gov

The development of numerous drugs has been based on the modification of substituents around the benzimidazole core. This has led to the creation of a wide array of therapeutic agents with diverse applications. nih.gov

Overview of Benzimidazole Derivatives in Drug Discovery

The structural adaptability of the benzimidazole nucleus allows for the creation of a vast library of derivatives with distinct biological activities. nih.gov Researchers have extensively explored how different substituents on the benzimidazole ring influence its therapeutic potential. For instance, substitutions at the 1, 2, 5, and/or 6 positions have resulted in compounds with significant anti-cancer activity. nih.gov

The ease of synthesis and the ability to introduce a variety of functional groups make benzimidazole an attractive starting point for developing new drug candidates. nih.gov These derivatives have been investigated for their potential to treat a wide range of conditions, including parasitic infections, cancer, and viral diseases. mdpi.comnih.govnih.gov

Below is a table showcasing some notable benzimidazole derivatives and their primary therapeutic applications:

| Compound Name | Primary Therapeutic Application |

| Albendazole (B1665689) | Anthelmintic nih.gov |

| Mebendazole | Anthelmintic nih.gov |

| Enviradine | Antiviral nih.gov |

| Omeprazole | Proton Pump Inhibitor nih.gov |

| Candesartan | Antihypertensive nih.gov |

Role of Trifluoromethoxy Substitution in Modulating Benzimidazole Bioactivity

The introduction of fluorine-containing groups is a widely used strategy in modern drug design to enhance the pharmacological properties of a molecule. The trifluoromethoxy (-OCF3) group, in particular, is known to significantly impact a compound's metabolic stability and bioavailability. mdpi.com This is due to its strong electron-withdrawing nature, which can alter the electronic properties of the aromatic ring to which it is attached.

When incorporated into the benzimidazole scaffold, the trifluoromethoxy group can modulate the bioactivity of the resulting derivative. For example, in a series of benzimidazole phenylhydrazone derivatives, a compound containing a trifluoromethoxy group was synthesized and evaluated for its biological activity. mdpi.com The presence of this group can influence how the molecule interacts with its biological target, potentially leading to enhanced efficacy or a more desirable pharmacokinetic profile.

Rationale for Investigating 2-Amino-5-(trifluoromethoxy)benzimidazole

The rationale for the focused investigation of this compound stems from the strategic combination of three key structural features: the 2-amino group, the benzimidazole core, and the 5-trifluoromethoxy substituent. The 2-aminobenzimidazole (B67599) scaffold is a well-established pharmacophore found in a variety of antiparasitic and antimicrobial agents. mdpi.com The amino group at the 2-position is known to be crucial for the biological activity of many benzimidazole derivatives.

The addition of a trifluoromethoxy group at the 5-position is a deliberate design choice aimed at improving the drug-like properties of the molecule. This group can enhance metabolic stability and membrane permeability, which are critical factors for oral bioavailability. The electron-withdrawing nature of the trifluoromethoxy group can also influence the acidity of the benzimidazole N-H protons, which may affect binding interactions with target proteins.

Given the known antiparasitic and antimicrobial properties of 2-aminobenzimidazoles and the beneficial effects of trifluoromethoxy substitution, it is hypothesized that this compound could represent a promising lead compound for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this specific compound is warranted to explore its full therapeutic potential.

Structure

3D Structure

属性

IUPAC Name |

6-(trifluoromethoxy)-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3O/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVNYLKKHHYCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563174 | |

| Record name | 6-(Trifluoromethoxy)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132877-27-1 | |

| Record name | 6-(Trifluoromethoxy)-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132877-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethoxy)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 2-Amino-5-(trifluoromethoxy)benzimidazole

The synthesis of the title compound is not a trivial matter, relying on a sequence of reactions to build the benzimidazole (B57391) core and correctly position the key substituents: the 2-amino group and the 5-(trifluoromethoxy) group.

The cornerstone of the synthesis is the formation of the benzimidazole ring system. This is most commonly achieved through the cyclization of an appropriately substituted o-phenylenediamine (B120857). For the target molecule, the key precursor is 4-(trifluoromethoxy)-1,2-phenylenediamine .

A prevalent and effective method for this transformation is the reaction of the o-phenylenediamine with cyanogen (B1215507) bromide (BrCN). In this reaction, the two adjacent amino groups of the phenylenediamine react with the single carbon of the cyanogen bromide to form the imidazole (B134444) portion of the benzimidazole ring system. This reaction, known as the Phillips condensation, is a fundamental method for constructing benzimidazoles. The general mechanism involves the initial attack of one amino group on the cyanogen bromide, followed by an intramolecular cyclization and subsequent elimination to yield the 2-aminobenzimidazole (B67599) structure.

Alternative reagents for the C1 source in the cyclization can include thiourea (B124793) derivatives followed by desulfurization. For instance, reaction with an isothiocyanate can form a thiourea intermediate, which can then be cyclized using various reagents, including visible light-mediated methods, to form the 2-aminobenzimidazole core. nih.gov

The trifluoromethoxy (-OCF₃) group is a critical feature of the molecule, often incorporated to enhance properties like lipophilicity and metabolic stability. This group is typically introduced onto the benzene (B151609) ring prior to the formation of the benzimidazole. A common synthetic route starts with a commercially available precursor like p-aminophenol.

The synthesis of the key intermediate, 4-(trifluoromethoxy)-1,2-phenylenediamine , can be envisioned through a sequence starting from a precursor such as 4-(trifluoromethoxy)aniline. This aniline (B41778) can be nitrated to introduce a nitro group ortho to the amino group, yielding 2-nitro-4-(trifluoromethoxy)aniline. Subsequent reduction of the nitro group to an amine affords the desired 4-(trifluoromethoxy)-1,2-phenylenediamine. chemicalbook.com A variety of reducing agents can be employed for this step, including catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals like iron or tin in acidic media. google.comnih.gov

A patent describes a process for preparing p-trifluoromethoxyaniline by reducing p-trifluoromethoxynitrobenzene using iron and hydrochloric acid, highlighting an industrially viable method for obtaining this key precursor. nih.gov

The direct formation of the 2-amino group is an integral part of the cyclization reaction when using reagents like cyanogen bromide, as described in section 2.1.1. The "amino" component is directly incorporated during the ring-forming step.

Alternatively, if a 2-halobenzimidazole, such as 2-chloro-5-(trifluoromethoxy)benzimidazole , were synthesized first, the 2-amino group could be introduced via a nucleophilic aromatic substitution reaction. This would involve reacting the 2-halobenzimidazole with an amine source, such as ammonia (B1221849) or a protected amine equivalent, often under elevated temperatures or with metal catalysis.

Regioselectivity is a critical consideration during the synthesis, particularly in the nitration step to form 2-nitro-4-(trifluoromethoxy)aniline. The directing effects of the amino and trifluoromethoxy groups on the aromatic ring must be managed to ensure the nitro group is introduced at the correct position. The activating, ortho-, para-directing amino group and the deactivating, meta-directing trifluoromethoxy group will influence the position of electrophilic attack.

When an unsymmetrically substituted o-phenylenediamine is used, as is the case here, the subsequent cyclization reaction can theoretically lead to two different regioisomers (5- and 6-substituted benzimidazoles). However, for 4-substituted-1,2-phenylenediamine, cyclization typically yields a single major product, the 5-substituted benzimidazole, due to electronic and steric factors. In the case of this compound, the product is often named as such, though it exists in tautomeric equilibrium with 2-Amino-6-(trifluoromethoxy)benzimidazole. For clarity and by convention, it is typically referred to as the 5-substituted isomer.

Separation of potential isomers, if formed, would rely on standard chromatographic techniques such as column chromatography or recrystallization, exploiting differences in polarity and solubility between the isomers.

Derivatization Strategies for Structure-Activity Relationship Studies

To explore how changes in the molecule's structure affect its biological activity or material properties, derivatization is a key strategy. For 2-aminobenzimidazoles, the benzimidazole nitrogen atoms are common sites for modification.

The benzimidazole ring of this compound contains two nitrogen atoms, N1 and N3, which can be subjected to reactions like alkylation or acylation. Since the starting molecule is unsymmetrical, derivatization at these positions can lead to a mixture of N1 and N3 isomers, presenting a regioselectivity challenge.

The outcome of N-alkylation or N-acylation is influenced by several factors, including the nature of the electrophile, the base used, the solvent, and the electronic properties of the substituent at the 5-position. Studies on the N-arylation of the similar 5-bromo-2-aminobenzimidazole show that selective N-arylation can be achieved. For instance, using a copper catalyst and a TMEDA base in a mixed protic solvent system resulted in good yields of the N-arylated product. The protection of the exocyclic 2-amino group, for example as an acetamide, can also direct the regioselectivity of further modifications on the ring nitrogens. rsc.org

The reaction of 5-bromo-2-aminobenzimidazole with acyl chlorides in the presence of triethylamine (B128534) has been shown to result in acylation at the exocyclic primary amine, while reaction with di-tert-butyl dicarbonate (B1257347) leads to acylation at the ring nitrogens. rsc.org These findings suggest that by carefully choosing the reaction conditions and reagents, a degree of control over the site of derivatization of this compound can be achieved, which is essential for systematic structure-activity relationship (SAR) studies. nih.gov

Substitutions on the Phenyl Ring (C4, C6, C7)

The phenyl ring of the benzimidazole system is susceptible to electrophilic aromatic substitution. The positions C4, C6, and C7 are available for such reactions. The regioselectivity of these substitutions is influenced by the electronic effects of the existing substituents: the 2-amino group (via its tautomeric form with the imidazole nitrogen) and the 5-trifluoromethoxy group. The trifluoromethoxy (-OCF₃) group is generally considered to be deactivating and meta-directing, while the fused imidazole ring, especially when protonated or part of the 2-amino tautomer system, complicates simple predictions.

Common electrophilic substitution reactions applicable to the benzimidazole core include:

Nitration: Treatment with nitric acid in a strong acid medium like sulfuric acid can introduce a nitro group (-NO₂) onto the phenyl ring. For instance, the nitration of 2-amino-l-methyl benzimidazole with potassium nitrate (B79036) in concentrated sulfuric acid yields a mixture of 5- and 6-substituted derivatives. longdom.org A similar approach could potentially lead to the introduction of a nitro group at the C4, C6, or C7 position of this compound, with the exact position depending on reaction conditions and the combined directing effects of the substituents.

Halogenation: Direct halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can install halogen atoms on the benzene portion of the scaffold.

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid (-SO₃H) group, as demonstrated in the synthesis of 2-Phenyl-5-Benzimidazole sulfonic acid. usp.br

The synthesis of specifically substituted benzimidazoles often starts from appropriately substituted o-phenylenediamines. For example, to obtain a derivative with a substituent at the C6 position (para to the trifluoromethoxy group), one would ideally start with 4-(trifluoromethoxy)-5-substituted-1,2-phenylenediamine and condense it with a suitable reagent to form the imidazole ring. researchgate.net

Alterations to the Amino Group at C2

The 2-amino group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Acylation and Carbamate Formation: The 2-amino group can be readily acylated. The reaction with acyl chlorides or acid anhydrides in the presence of a base yields 2-acylaminobenzimidazoles. longdom.org Similarly, reacting the 2-amino group with chloroformates leads to the formation of benzimidazole-2-carbamates. These reactions are often achieved using substituted cyanamides as well. longdom.org

Alkylation: While direct N-alkylation can be complex, methods exist for creating substituted amino groups at the C2 position. One common strategy involves replacing a 2-chloro or 2-methylthio group with a desired amine. longdom.org Another approach is the Chichibabin amination reaction, which can be used for the synthesis of 1-substituted, 2-aminobenzimidazoles. longdom.org

Schiff Base Formation: Condensation with aldehydes or ketones can form Schiff bases (imines), although these may be unstable. More complex cyclocondensation reactions are also common. For example, 2-aminobenzimidazoles can react with reagents like acetic anhydride (B1165640) or acyl chlorides to form fused ring systems, such as 2,3-dihydrobenzo researchgate.netrsc.orgimidazo[1,2-c]imidazo[1,2-a] rsc.orgias.ac.intriazines. researchgate.net

Diazotization: The 2-amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN) at the C2 position, though this can be challenging due to the heterocyclic nature of the compound.

A summary of potential transformations is provided below:

| Transformation Type | Reagent(s) | Resulting Functional Group at C2 | Reference |

|---|---|---|---|

| Acylation | Acyl Halides / Anhydrides | Amide (-NHCOR) | longdom.org |

| Carbamate Formation | Chloroformates | Carbamate (-NHCOOR) | longdom.org |

| Cyclocondensation | Acyl Chlorides | Fused Triazine Ring | researchgate.net |

| Substitution via 2-chloro intermediate | Primary/Secondary Amines | Substituted Amine (-NHR, -NRR') | arabjchem.org |

Spectroscopic Characterization Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound and its derivatives rely on a combination of modern spectroscopic methods. arabjchem.orgacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups within the molecule. The spectrum of a 2-aminobenzimidazole derivative typically shows characteristic absorption bands. rsc.orgnih.gov The N-H stretching vibrations of the amino group and the imidazole ring appear as broad bands in the region of 3000-3500 cm⁻¹. nih.govresearchgate.net The C=N stretching of the imidazole ring is observed around 1610-1630 cm⁻¹. rsc.org The strong C-F bonds of the trifluoromethoxy group would produce intense absorption bands, typically in the 1100-1300 cm⁻¹ region. The C-O-C ether linkage would also show characteristic stretches.

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Amine, Imidazole) | 3000 - 3500 | nih.govresearchgate.net |

| C=N Stretch (Imidazole) | 1610 - 1630 | rsc.org |

| C-F Stretch (Trifluoromethoxy) | 1100 - 1300 | N/A |

| Aromatic C-H Stretch | ~3050 | arabjchem.org |

| Aromatic C=C Bending | 1450 - 1600 | biointerfaceresearch.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The aromatic protons on the phenyl ring (at C4, C6, and C7) would appear as doublets or singlets in the range of δ 7.0-8.0 ppm. ias.ac.in The chemical shifts and coupling patterns would be diagnostic for determining the substitution pattern. The protons of the amino group (-NH₂) and the imidazole N-H would typically appear as broad singlets that can exchange with D₂O. Their chemical shifts can vary significantly depending on the solvent and concentration. ias.ac.inarabjchem.org

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms. The C2 carbon, bonded to three nitrogen atoms in its tautomeric forms, is typically found downfield (δ 150-160 ppm). ias.ac.in Aromatic carbons resonate in the δ 110-145 ppm range. The carbon of the trifluoromethoxy group would show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org The fragmentation pattern in ESI-MS/MS can help elucidate the structure by showing characteristic losses, such as the loss of parts of substituents or cleavages of the heterocyclic ring. unito.it

Based on a comprehensive review of available scientific literature, there is currently no specific research data detailing the biological activities and pharmacological potentials of the chemical compound This compound in the context of anticancer research.

While the broader class of benzimidazole derivatives is a subject of extensive investigation in oncology, information regarding this particular compound's effects on cancer cell proliferation, apoptosis, or its interaction with specific molecular targets such as tubulin, topoisomerases, kinases, or DNA is not present in the reviewed sources.

The benzimidazole scaffold itself is recognized as a significant pharmacophore in the development of anticancer agents, with various derivatives showing activity through the mechanisms outlined in the query. researchgate.netjchemlett.comfrontiersin.org For instance, different substituted benzimidazoles have been studied for their ability to:

Inhibit Cancer Cell Proliferation and Induce Apoptosis: Numerous benzimidazole derivatives have demonstrated the ability to halt the growth of cancer cell lines and trigger programmed cell death (apoptosis). nih.govnih.govmdpi.com

Inhibit Tubulin Polymerization: Certain benzimidazoles act as antimitotic agents by interfering with the formation of microtubules, which are essential for cell division. nih.govmdpi.comresearchgate.net

Inhibit Topoisomerases: Some compounds based on the benzimidazole structure can inhibit topoisomerase I or II, enzymes critical for managing DNA topology during replication, thereby leading to cancer cell death. esisresearch.orgmdpi.comnih.gov

Inhibit Kinases: The benzimidazole core is a key feature in many small molecule inhibitors designed to target protein kinases like EGFR, VEGFR, and CDKs, which are often overactive in cancer. chemrevlett.comchemrevlett.comnih.gov

Intercalate with DNA: Some benzimidazole derivatives are capable of inserting themselves into the DNA structure, disrupting DNA processes and leading to cytotoxicity. nih.gov

However, these findings are related to other specific benzimidazole-based molecules and cannot be attributed to This compound without direct experimental evidence. Scientific literature focusing solely on this compound's anticancer mechanisms of action as per the requested outline is not available at this time. Therefore, an article with detailed research findings and data tables for this specific compound cannot be generated.

Biological Activities and Pharmacological Potentials

Anticancer Research and Mechanisms of Action

Targeting Specific Molecular Pathways in Cancer

PARP-poly Inhibition

Poly (ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in DNA repair and maintaining genomic integrity. nih.gov Inhibiting PARP-1 is a therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA-1/2 mutations. nih.gov Substituted benzimidazole (B57391) derivatives have emerged as a significant class of lead compounds for developing PARP inhibitors. nih.gov These inhibitors can induce "synthetic lethality" in cancer cells by preventing them from repairing DNA damage, ultimately leading to cell death. nih.govyoutube.com The mechanism involves knocking out the PARP repair proteins, which causes an accumulation of DNA damage to lethal levels in cancer cells that already have a compromised repair system. youtube.com While many benzimidazole derivatives are being investigated for this purpose, some commercial inhibitors have shown limitations like toxicity when combined with chemotherapy. nih.gov This highlights the ongoing research to develop safer and more effective PARP inhibitors based on the benzimidazole framework. nih.govnih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme for the survival of both prokaryotic and eukaryotic cells. mdpi.commdpi.com It catalyzes the conversion of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleic acid precursors and certain amino acids. mdpi.comnih.gov Consequently, inhibiting DHFR disrupts DNA replication and can lead to cell death, making it a validated target for both anticancer and antimicrobial therapies. mdpi.comnih.gov

The benzimidazole nucleus has been a foundational structure in the design of novel DHFR inhibitors. nih.gov Researchers have developed various derivatives, including pyrimidine-clubbed benzimidazoles, to target this enzyme. nih.gov These compounds are often structural analogues of folic acid and compete for the active site of the DHFR enzyme. mdpi.comwikipedia.org The inhibition of DHFR is a well-established mechanism for numerous drugs, including the anticancer agent methotrexate (B535133) and the antibacterial drug trimethoprim. mdpi.comwikipedia.org The development of new benzimidazole-based DHFR inhibitors continues to be an active area of research to overcome drug resistance and improve selectivity. mdpi.comnih.gov

Cell Cycle Arrest Induction

A key strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells by interfering with the cell cycle. acs.org Several benzimidazole derivatives have demonstrated the ability to induce cell cycle arrest at various phases (G1, S, or G2/M), preventing cancer cells from dividing and promoting apoptosis (programmed cell death). acs.orgmdpi.com

For instance, studies on specific benzimidazole derivatives have shown they can cause an accumulation of cells in different stages of the cell cycle. One novel 1,2,5-trisubstituted benzimidazole, known as TJ08, was found to induce S-phase arrest in a dose-dependent manner in Jurkat cells. acs.org In another study, benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were shown to arrest the cell cycle in multiple cancer cell lines. mdpi.comnih.gov Compound 10 from this study arrested A549 lung cancer cells in the G1 and G2 phases, while compound 13 caused G1/S arrest in both A549 and MDA-MB-231 breast cancer cells. mdpi.com These findings indicate that the benzimidazole scaffold can be chemically modified to create compounds that effectively halt cell cycle progression in a variety of cancer types. mdpi.comnih.govresearchgate.net

Cytotoxic Effects Against Various Cancer Cell Lines

The benzimidazole scaffold is a cornerstone in the development of new anticancer agents, with numerous derivatives exhibiting potent cytotoxic effects against a wide range of human cancer cell lines. chemrevlett.comjksus.orgbenthamscience.com Research has demonstrated that these compounds can significantly reduce the viability of cancer cells, often in a dose-dependent manner. jksus.orgoncologyradiotherapy.com

Studies have evaluated various benzimidazole derivatives against lung (A549), liver (HepG2), breast (MCF-7, HCC1937), and colorectal (DLD-1) cancer cell lines, among others. jksus.orgoncologyradiotherapy.com For example, a novel derivative, se-182, showed significant antiproliferative activity against HepG2 and A549 cells with IC₅₀ values of 15.58 µM and 15.80 µM, respectively. jksus.org Another compound, BA586, displayed a potent cytotoxic effect against the HCC1937 breast cancer cell line with an IC₅₀ value of 42 µM. oncologyradiotherapy.com The cytotoxic potential of these compounds underscores their promise as leads for the development of new chemotherapeutic agents. benthamscience.comresearchgate.net

| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Source |

|---|---|---|---|

| se-182 | HepG2 (Liver Carcinoma) | 15.58 | jksus.org |

| se-182 | A549 (Lung Carcinoma) | 15.80 | jksus.org |

| BA586 | HCC1937 (Breast Cancer) | 42 | oncologyradiotherapy.com |

| Compound 4g | T47D (Breast Cancer) | Higher than gefitinib | chemrevlett.com |

| Compound 2g | T47D (Breast Cancer) | Higher than gefitinib | chemrevlett.com |

| Compound 10 | MDA-MB-231 (Breast Cancer) | Comparable to doxorubicin | nih.gov |

| Compound 13 | SKOV3 (Ovarian Cancer) | Comparable to doxorubicin | nih.gov |

Antimicrobial Investigations

Beyond their anticancer properties, benzimidazole derivatives are widely recognized for their broad-spectrum antimicrobial activities. nih.gov This includes efficacy against bacteria, fungi, and viruses, making them a versatile scaffold for antimicrobial drug discovery. nih.govnih.govresearchgate.net

Antibacterial Activity

The benzimidazole structure has been extensively explored for developing new antibacterial agents to combat the growing challenge of antibiotic resistance. nih.gov Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The synthesis of various substituted benzimidazoles has yielded compounds with promising antibacterial profiles, sometimes comparable to or exceeding the potency of standard antibiotics. nih.govnih.gov

Activity against Gram-Positive Bacteria

Benzimidazole derivatives have demonstrated significant efficacy against a variety of Gram-positive pathogens.

Staphylococcus aureus: This is a common and often drug-resistant pathogen. Numerous studies have reported the activity of benzimidazole compounds against S. aureus. researchgate.netnih.govnih.govnih.govnih.gov For example, pyrimidine-clubbed benzimidazole derivatives showed potent antibacterial properties against S. aureus. nih.gov In another study, newly synthesized benzimidazole-triazole hybrids also exhibited excellent antibacterial activity against this bacterium. nih.gov

Bacillus licheniformis: Certain 2-substituted benzimidazole derivatives have been tested for activity against Bacillus licheniformis, a spore-forming bacterium. nih.gov This bacterium is also known for producing its own antimicrobial substances. nih.gov

Micrococcus luteus: This Gram-positive bacterium, found in soil and on mammalian skin, has also been used as a target for testing benzimidazole compounds. nih.govwikipedia.orgebsco.com Metal complexes of benzimidazole ligands, in particular, have shown moderate to excellent activity against M. luteus. nih.gov

Streptococcus pyrogenes: Research into pyrimidine-clubbed benzimidazole derivatives as potential DHFR inhibitors also confirmed their antibacterial activity against Streptococcus pyogenes. nih.gov

| Bacterial Strain | Compound Type | Observed Activity | Source |

|---|---|---|---|

| Staphylococcus aureus | Pyrimidine-clubbed benzimidazoles | Potent antibacterial properties | nih.gov |

| Staphylococcus aureus | Benzimidazole–triazole hybrids (64a, 64b) | Excellent activity (inhibition zone 17-29 mm) | nih.gov |

| Bacillus licheniformis | 2-substituted benzimidazoles | Tested for antibacterial activity | nih.gov |

| Micrococcus luteus | Metal complexes of benzimidazole ligands | Moderate to excellent activity | nih.gov |

| Streptococcus pyrogenes | Pyrimidine-clubbed benzimidazoles | Effective antibacterial action | nih.gov |

Activity against Gram-Negative Bacteria

The challenge of combating Gram-negative bacteria is a pressing global health issue, largely due to their resilient outer membrane and the evolution of multidrug resistance. Research has explored the efficacy of 2-Amino-5-(trifluoromethoxy)benzimidazole and related benzimidazole derivatives against several clinically relevant Gram-negative pathogens.

Escherichia coli : Studies on benzimidazole derivatives have demonstrated their potential to inhibit the growth of E. coli. For instance, certain 2-aminobenzimidazole (B67599) derivatives have been identified as potent anti-biofilm agents against Pseudomonas aeruginosa and have also shown activity against E. coli. nih.govnih.gov Specifically, some derivatives have exhibited significant inhibitory activity against E. coli with Minimum Inhibitory Concentration (MIC) values as low as 3.125 μg/mL. nih.gov The presence of a trifluoromethyl group, a key feature of the title compound, is often associated with enhanced biological activity. researchgate.netactabiomedica.ru

Pseudomonas aeruginosa : This opportunistic pathogen is notorious for its intrinsic resistance to many antibiotics. However, various benzimidazole derivatives have shown promise. Quantitative structure-activity relationship (QSAR) studies have been conducted on 2-amino and 2-methyl-1-substituted benzimidazoles to understand and predict their antibacterial activity against P. aeruginosa. nih.govresearchgate.net Furthermore, 2-aminobenzimidazole derivatives have been shown to effectively inhibit and disperse P. aeruginosa biofilms, a crucial aspect of its pathogenicity. nih.gov Some fluorinated benzimidazoles have displayed high activity against this bacterium, with MIC values of 31.25 μg/mL. acgpubs.org

Enterobacter aerogenes : While specific data on the direct activity of this compound against Enterobacter aerogenes is limited in the provided search results, the broader class of 2-aminoimidazole compounds has been investigated for its ability to modulate biofilm development in Gram-negative bacteria, which is relevant to infections caused by Enterobacter species. nih.gov

Stenotrophomonas maltophilia : This bacterium poses a significant therapeutic challenge due to its high levels of intrinsic antibiotic resistance. nih.govfrontiersin.org Treatment options are limited, often relying on agents like trimethoprim-sulfamethoxazole and certain fluoroquinolones. squ.edu.omresearchgate.net While direct studies on this compound against S. maltophilia were not prominent in the search results, the ongoing search for novel agents against this pathogen underscores the importance of exploring diverse chemical scaffolds like benzimidazoles.

Table 1: Antibacterial Activity of Related Benzimidazole Derivatives

| Bacterium | Compound Type | Observed Activity | Reference(s) |

|---|---|---|---|

| Escherichia coli | 2-aminobenzimidazole derivatives | MIC as low as 3.125 μg/mL | nih.gov |

| Pseudomonas aeruginosa | Fluorinated benzimidazoles | MIC of 31.25 μg/mL | acgpubs.org |

| Pseudomonas aeruginosa | 2-aminobenzimidazole derivatives | Potent anti-biofilm agents | nih.gov |

Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern, especially in immunocompromised individuals. Benzimidazole derivatives have a well-established history as antifungal agents.

Candida albicans and Aspergillus niger are two of the most common fungal pathogens. Research has shown that various benzimidazole derivatives possess inhibitory activity against these fungi. nih.govnih.gov For instance, some novel benzimidazole derivatives have been synthesized and evaluated for their in vitro antifungal activity against C. albicans and A. niger using the serial dilution method. researchgate.net While some tested compounds were found to be inactive against Aspergillus niger, others, particularly those with specific substitutions, have demonstrated notable antifungal effects. mdpi.com The combination of a benzimidazole core with other heterocyclic moieties, such as triazoles, has also been explored to enhance antifungal potency against Candida species. ekb.eg

A key challenge in the development of effective antifungal drugs is their metabolic stability. While specific studies on the metabolic degradation of this compound in antifungal contexts were not explicitly detailed in the search results, the inclusion of the trifluoromethoxy group is a common strategy in medicinal chemistry to block metabolic oxidation and enhance the pharmacokinetic profile of a compound. This substitution can lead to increased stability and prolonged duration of action.

Table 2: Antifungal Activity of Benzimidazole Derivatives

| Fungus | Compound Type | Observed Activity | Reference(s) |

|---|---|---|---|

| Candida albicans | Benzimidazole-triazole hybrids | Potent inhibition | ekb.eg |

| Aspergillus niger | Benzimidazole derivatives | Varied; some inactive | mdpi.com |

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been extensively investigated, with some compounds showing efficacy against a range of viruses.

Herpes Simplex Virus (HSV) is a prevalent human pathogen. While many benzimidazole derivatives have been screened for anti-HSV activity, the results have been varied. Some studies have reported that certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles were tested against HSV-1, among other viruses. nih.gov However, other research focusing on specific benzimidazole ribonucleosides found them to be inactive against HSV-1 and HSV-2. nih.govresearchgate.net This highlights the high degree of structural specificity required for potent anti-HSV activity within the benzimidazole class.

Human Cytomegalovirus (HCMV) is a major cause of morbidity and mortality in immunocompromised patients. Notably, benzimidazole ribonucleosides have been identified as potent and selective inhibitors of HCMV replication. nih.govnih.gov For example, maribavir, a benzimidazole riboside, acts by inhibiting the UL97 kinase, an enzyme crucial for viral capsid assembly. mdpi.com This demonstrates that the benzimidazole scaffold can be effectively modified to target specific viral enzymes and processes. While direct data on this compound against HCMV is not available, the proven success of other benzimidazole derivatives provides a strong rationale for its investigation in this context.

Table 3: Antiviral Activity of Benzimidazole Derivatives

| Virus | Compound Type | Observed Activity | Reference(s) |

|---|---|---|---|

| Herpes Simplex Virus-1 (HSV-1) | 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Tested, with varied results | nih.gov |

| Human Cytomegalovirus (HCMV) | Benzimidazole ribonucleosides (e.g., maribavir) | Potent and selective inhibitors | nih.govnih.govmdpi.com |

Antiparasitic and Antiprotozoal Efficacy

No specific data is available for this compound.

Activity against Intestinal Parasites (e.g., Giardia intestinalis, Entamoeba histolytica)

There is no published research on the efficacy of this compound against Giardia intestinalis or Entamoeba histolytica.

Activity against Urogenital Tract Parasites (e.g., Trichomonas vaginalis)

The activity of this compound against Trichomonas vaginalis has not been reported in the scientific literature.

Anthelmintic Properties

There are no studies available that investigate the anthelmintic properties of this compound.

Antimalarial Activity

The potential antimalarial activity of this compound has not been documented.

Antileishmanial Activity

No research detailing the antileishmanial activity of this compound is currently available.

Antitrypanosomal Activity

The efficacy of this compound against trypanosomes has not been evaluated in any published studies.

Antitubercular Activity

Benzimidazole derivatives have been a significant focus of research for developing new antitubercular agents, demonstrating notable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. nih.govnih.govsemanticscholar.org The core benzimidazole structure has been modified in numerous ways to enhance its potency and explore its mechanism of action against this resilient pathogen. scirp.org

The H37Rv strain of Mycobacterium tuberculosis is a standard laboratory strain used for in vitro screening of potential antitubercular drugs. Libraries of substituted benzimidazoles have been synthesized and evaluated for their activity against Mtb-H37Rv. nih.gov Studies on 2,5,6-trisubstituted benzimidazoles, for instance, have yielded compounds with excellent Minimum Inhibitory Concentration (MIC) values, some as low as 0.06–0.31 μg/mL. nih.gov

Specifically, derivatives of the benzimidazole scaffold have shown a wide range of inhibitory concentrations. A study focused on a series of twenty-two benzimidazole derivatives reported MIC values against Mtb-H37Rv that were used to develop Quantitative Structure-Activity Relationship (QSAR) models to predict their antitubercular activity. scirp.org Another research effort synthesized novel benzimidazole derivatives and tested them against both Mtb-H37Rv and isoniazid-resistant strains, with some compounds showing high potency with MIC values under 0.2 μM. semanticscholar.org One of the most active compounds identified in this study had an MIC of 0.112 μM against the H37Rv strain. semanticscholar.org

The structural features of these derivatives play a crucial role in their activity. For example, 2,5,6-trisubstituted benzimidazoles generally show better anti-TB activity than their 2,5,7-trisubstituted counterparts. nih.gov Modifications at the 2-position of the benzimidazole ring have also been shown to be critical, with certain alkyl and aryl substituents significantly enhancing the inhibitory activity. nih.gov

| Compound Class | Target Strain | Reported MIC Range | Reference |

|---|---|---|---|

| 2,5,6-Trisubstituted Benzimidazoles | Mtb-H37Rv | 0.06–0.31 µg/mL | nih.gov |

| 2-Alkylsulfanyl Benzimidazoles | Mtb-H37Rv | 0.0039–0.31 µg/mL | nih.gov |

| Novel Benzimidazole Derivatives | Mtb-H37Rv | <0.2 µM | semanticscholar.org |

| Benzimidazolium Salt (7h) | Mtb-H37Rv | 2 µg/mL | nih.gov |

A key strategy in developing new antitubercular drugs is to target essential mycobacterial enzymes that have no human homologues. Benzimidazole derivatives have been found to inhibit several such enzymes, including Filamenting temperature-sensitive protein Z (FtsZ) and Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govacs.org

Mtb-FtsZ Inhibition: FtsZ is a crucial protein involved in bacterial cell division, making it a prime target for new antibacterial agents. nih.gov Several studies have shown that substituted benzimidazoles can inhibit the assembly of Mtb-FtsZ. nih.govnih.gov These compounds have been observed to deter the normal GTP-initiated polymerization of FtsZ and can even disassemble pre-formed FtsZ polymers in a dose-dependent manner. nih.gov This disruption of FtsZ assembly suggests a novel mechanism of action for these benzimidazole-based inhibitors. nih.gov The ability of these compounds to kill drug-resistant strains of Mtb underscores the importance of FtsZ as a target for a new generation of anti-TB drugs. nih.gov

DprE1 Inhibition: DprE1 is an essential enzyme in the biosynthesis pathway of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. bham.ac.ukvlifesciences.com It is considered a vulnerable target, and several classes of inhibitors have been developed against it. acs.org Through a process of scaffold morphing from a known 1,4-azaindole series of inhibitors, a novel benzimidazole-based scaffold was identified as a potent DprE1 inhibitor. acs.org This new series retained potent enzymatic inhibition and antimycobacterial activity while showing improved solubility and a higher free plasma fraction. acs.org The mechanism of some DprE1 inhibitors involves a covalent modification of a cysteine residue (Cys387) within the enzyme's active site. bham.ac.ukvlifesciences.com

| Compound Class | Enzyme Target | Mechanism/Effect | Reference |

|---|---|---|---|

| 2,5,6-Trisubstituted Benzimidazoles | Mtb-FtsZ | Inhibits assembly, enhances GTPase activity, disassembles polymers. | nih.govnih.gov |

| Benzimidazole (BI) Scaffold | DprE1 | Potent non-covalent enzyme inhibition. | acs.org |

| Benzothiazinones (BTZs) | DprE1 | Covalent modification of Cys387. | bham.ac.ukvlifesciences.com |

Other Reported Biological Activities (e.g., Anti-inflammatory, Anti-diabetic)

Beyond their antitubercular effects, benzimidazole derivatives have been investigated for a wide range of other pharmacological activities, including anti-inflammatory and anti-diabetic potential. researchgate.net

Anti-inflammatory Activity: The benzimidazole nucleus is a component of various compounds evaluated for anti-inflammatory properties. nih.gov These derivatives are thought to exert their effects by interacting with multiple biological targets, including cyclooxygenase (COX) enzymes and various pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov For example, a series of imidazopyridine derivatives, structurally related to benzimidazoles, showed excellent inhibition of inflammatory cytokine expression in LPS-stimulated macrophages. nih.gov In another study, newly synthesized 2-substituted benzimidazole derivatives demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. researchgate.net The anti-inflammatory potential is often linked to the specific substitutions on the benzimidazole ring system. nih.gov

Anti-diabetic Activity: Several studies have explored the potential of benzimidazole derivatives as anti-diabetic agents. nih.govekb.eg The proposed mechanisms often involve the activation of Adenosine 5'-monophosphate-activated protein kinase (AMPK), a key regulator of metabolism. nih.govnih.gov For instance, the benzimidazole derivative albendazole (B1665689) has been shown to activate AMPK. nih.gov In studies using experimental models of type 2 diabetes in rats, treatment with benzimidazole derivatives like albendazole and lansoprazole (B1674482) led to improvements in several biochemical and endocrinological parameters. nih.govnih.gov Low-dose albendazole therapy, for example, partially decreased glucose and HbA1c levels while increasing insulin (B600854) levels. nih.govnih.gov These findings suggest that the benzimidazole scaffold could be a promising starting point for developing multi-target anti-diabetic agents. nih.gov

| Activity | Compound/Derivative Class | Key Findings/Mechanism | Reference |

|---|---|---|---|

| Anti-inflammatory | Imidazopyridines (related to Benzimidazoles) | Inhibited TNF-α and IL-6 release in LPS-stimulated macrophages. | nih.gov |

| Anti-inflammatory | 2-Substituted Benzimidazoles | Significant activity in carrageenan-induced rat paw edema model. | researchgate.net |

| Anti-inflammatory | Adamantane-substituted Benzimidazoles | 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole showed 53.2% inhibition of rat paw edema. | nih.gov |

| Anti-diabetic | Albendazole / Lansoprazole | Potential action via AMPK activation; improved glucose, HbA1c, and insulin levels in diabetic rats. | nih.govnih.gov |

| Anti-diabetic | Potassium salts of benzimidazole-2-carboxaldehyde | Ameliorated biochemical parameters and enhanced antioxidant enzymes in streptozotocin-induced diabetic rats. | ekb.eg |

Structure Activity Relationship Sar Studies

Influence of the Trifluoromethoxy Group on Biological Potency and Selectivity

The trifluoromethoxy (-OCF₃) group, an analogue of the trifluoromethyl (-CF₃) group, significantly impacts the biological properties of a molecule. mdpi.comnih.gov Its introduction into a drug candidate can modulate several physicochemical characteristics that are critical for therapeutic efficacy. bohrium.com

The trifluoromethoxy group is highly lipophilic, which can enhance the molecule's ability to cross cellular membranes, a key factor in reaching its biological target. mdpi.com Furthermore, the strong electron-withdrawing nature of the -OCF₃ group, a result of the high electronegativity of the fluorine atoms, can alter the electronic environment of the benzimidazole (B57391) ring. mdpi.comwechemglobal.com This can influence the binding affinity of the compound to its target protein or enzyme by affecting hydrogen bonding and electrostatic interactions. mdpi.comwechemglobal.com

The metabolic stability of a drug is another critical factor, and the trifluoromethoxy group is known to be more resistant to metabolic degradation compared to a methoxy (B1213986) group. bohrium.com This increased stability can lead to a longer duration of action in the body. The unique combination of lipophilicity and electronic effects allows for the fine-tuning of a compound's properties to optimize both potency and selectivity. mdpi.com

Table 1: Physicochemical Properties of the Trifluoromethoxy Group and their Influence on Biological Activity

| Property | Influence on Biological Activity |

| High Lipophilicity | Enhances membrane permeability and bioavailability. mdpi.com |

| Strong Electron-Withdrawing Nature | Modulates target binding affinity through altered electronic interactions. mdpi.comwechemglobal.com |

| Metabolic Stability | Increases resistance to metabolic degradation, potentially prolonging the drug's effect. bohrium.com |

| Steric Profile | Can influence the conformation of the molecule and its fit within a biological target. |

Impact of the Amino Group at C2 on Pharmacological Profiles

The 2-amino group is a common and important substituent in the benzimidazole scaffold, often serving as a key pharmacophore. researchgate.netresearchgate.net This group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with biological targets such as enzymes and receptors. mdpi.com

The basicity of the 2-amino group can be modulated by other substituents on the benzimidazole ring, which in turn affects its ionization state at physiological pH. This is a critical determinant of the compound's solubility, membrane permeability, and binding interactions. The presence of the amino group also provides a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives with varied pharmacological profiles. researchgate.netlongdom.org For instance, acylation or alkylation of the 2-amino group can lead to compounds with altered potency, selectivity, and pharmacokinetic properties.

Effects of Substitutions at C5 on Activity (e.g., Hydrophobicity, Electro-negativity)

For instance, the introduction of a trifluoromethoxy group at the C5 position, as in the title compound, imparts a high degree of lipophilicity and a strong electron-withdrawing effect. mdpi.com This can be advantageous for cell penetration and target binding. Studies on other benzimidazole derivatives have shown that electron-withdrawing groups at the C5 position can enhance certain biological activities. nih.gov The size and steric bulk of the substituent at C5 also play a role in how the molecule fits into the binding pocket of its target.

Table 2: Influence of C5-Substituent Properties on Benzimidazole Activity

| Property of C5-Substituent | General Effect on Activity |

| Hydrophobicity | Can improve membrane permeability and binding to hydrophobic pockets in the target protein. |

| Electro-negativity | Influences the electronic distribution of the benzimidazole ring, affecting binding interactions. Electron-withdrawing groups can enhance activity in some cases. nih.gov |

| Steric Bulk | Affects the overall shape of the molecule and its complementarity to the binding site. |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netbiointerfaceresearch.com For benzimidazole derivatives, various 2D and 3D-QSAR models have been developed to predict their activity against different biological targets. acs.orgtandfonline.comnih.gov

These models use molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. By analyzing a training set of compounds with known activities, a mathematical model is generated that can then be used to predict the activity of new, untested compounds. researchgate.net QSAR studies on benzimidazole derivatives have been instrumental in identifying the key structural features required for a particular biological activity and in guiding the design of more potent analogues. acs.orgtandfonline.com For 2-Amino-5-(trifluoromethoxy)benzimidazole, a QSAR model could be developed by synthesizing and testing a series of related compounds with variations at different positions of the benzimidazole scaffold.

Table 3: Common Descriptors Used in QSAR Models for Benzimidazole Derivatives

| Descriptor Type | Examples | Information Provided |

| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |

| Steric | Molecular volume, surface area, shape indices | Quantifies the size and shape of the molecule. |

| Hydrophobic | LogP, molar refractivity | Measures the lipophilicity of the molecule. |

| Topological | Connectivity indices, Wiener index | Describes the atomic connectivity and branching of the molecule. |

Computational and in Silico Studies

Molecular Docking Investigations with Biological Targets

No published studies were found that specifically detail the molecular docking of 2-Amino-5-(trifluoromethoxy)benzimidazole with any biological targets.

There is no available data predicting the binding affinities or specific molecular interactions, such as hydrogen bonds or hydrophobic interactions, for this compound with proteins or other biological molecules.

Research identifying the key binding sites for this compound on targets like tubulin or various enzyme active sites has not been reported. While studies on other benzimidazole (B57391) derivatives frequently identify tubulin as a key target, this specific linkage has not been established for the title compound. ukm.myacs.org

Molecular Dynamics (MD) Simulations

No literature detailing molecular dynamics simulations to assess the stability and conformational changes of this compound within a biological environment or in complex with a target protein could be located. Such studies are common for other benzimidazole derivatives to understand the stability of ligand-protein complexes over time. nih.govnih.govnih.gov

In Silico Prediction of Pharmacological Profiles (e.g., PASS platform)

A search for in-silico predictions of the pharmacological activity spectrum for this compound using platforms like PASS (Prediction of Activity Spectra for Substances) yielded no specific results. This type of analysis has been applied to other novel benzimidazole compounds to forecast their potential therapeutic activities. nih.gov

Electronic Structure and Spectroscopic Profile Analysis (e.g., DFT Studies)

There are no dedicated Density Functional Theory (DFT) studies available for this compound. Consequently, information regarding its electronic properties, such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and theoretical spectroscopic profiles (IR, Raman, NMR), remains uncharacterized. DFT is a common method used to investigate the electronic structure and reactivity of other novel benzimidazole molecules. nih.govnih.gov

Future Directions and Therapeutic Potential

Optimization of 2-Amino-5-(trifluoromethoxy)benzimidazole Derivatives for Enhanced Efficacy and Selectivity

The future development of this compound will heavily rely on the strategic optimization of its derivatives to improve therapeutic efficacy and target selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, providing critical insights into how chemical modifications influence biological activity. nih.gov

Key areas for optimization include:

Modification of the 2-Amino Group: The amino group at the 2-position is a crucial site for modification. Research on other 2-aminobenzimidazoles has shown that this group is often essential for activity. nih.gov Derivatization of this amine to form amides, sulfonamides, or by introducing various alkyl or aryl substituents could significantly modulate the compound's binding affinity and selectivity for specific biological targets. researchgate.net

Substitution on the Benzene (B151609) Ring: While the 5-trifluoromethoxy group provides a strong starting point, further substitutions on the benzene ring could fine-tune the electronic and steric properties of the molecule. The introduction of different functional groups at the 6 or 7-positions could enhance target engagement and improve pharmacokinetic profiles. nih.govnih.gov

N-Alkylation and N-Arylation: Modification of the imidazole (B134444) nitrogen atoms is another common strategy in benzimidazole (B57391) chemistry. N-alkylation can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical factors for drug development. acs.org

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis will be instrumental in guiding the rational design of these new derivatives. ijpsjournal.com These in silico techniques can predict the binding interactions of novel compounds with their targets, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation. ijpsjournal.com

Below is a hypothetical data table illustrating how SAR studies could guide the optimization of this compound derivatives, drawing parallels from research on other benzimidazoles.

| Derivative | Modification | Predicted Target | Predicted Improvement |

| Parent Compound | This compound | Kinase Inhibitor | Baseline |

| Derivative A | N-alkylation with a short alkyl chain | Kinase Inhibitor | Increased cell permeability |

| Derivative B | Acylation of the 2-amino group | Protease Inhibitor | Enhanced binding affinity |

| Derivative C | Introduction of a chloro group at the 6-position | Antiviral Agent | Improved metabolic stability |

Development of Novel Benzimidazole-Based Drug Candidates

The structural versatility of the benzimidazole scaffold allows for the development of a wide range of novel drug candidates targeting various diseases. nih.gov The unique electronic properties conferred by the trifluoromethoxy group in this compound could be leveraged to design drugs with novel mechanisms of action.

Potential therapeutic areas for novel drug candidates derived from this compound include:

Anticancer Agents: Benzimidazole derivatives are well-represented among anticancer drugs. bohrium.comnih.gov They have been shown to act as microtubule inhibitors, kinase inhibitors, and topoisomerase inhibitors. nih.govchemrevlett.com The development of derivatives of this compound could lead to new agents for targeted cancer therapy. researchgate.net

Antimicrobial and Antiviral Agents: The benzimidazole core is present in numerous antimicrobial and antiviral drugs. nih.gov Research into new derivatives could yield potent agents against drug-resistant bacteria and emerging viral threats. nih.gov The trifluoromethyl group, in particular, has been associated with enhanced antimicrobial activity in some heterocyclic compounds. researchgate.net

Anti-inflammatory Drugs: Chronic inflammation is a hallmark of many diseases. Benzimidazole derivatives have shown promise as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.net

Proton Pump Inhibitors: Several widely used drugs for treating acid reflux and peptic ulcers are based on the benzimidazole structure. frontiersin.org Further development in this area could lead to more effective and safer options.

The following table lists some existing benzimidazole-based drugs, highlighting the diverse therapeutic potential of this scaffold.

| Drug Name | Therapeutic Class | Mechanism of Action |

| Bendamustine | Anticancer | Alkylating agent |

| Albendazole (B1665689) | Anthelmintic | Microtubule inhibitor |

| Omeprazole | Proton Pump Inhibitor | H+/K+ ATPase inhibitor |

| Enviradene | Antiviral | Viral entry inhibitor |

Exploration of Combination Therapies Involving this Compound

To enhance therapeutic efficacy and overcome drug resistance, the exploration of combination therapies involving derivatives of this compound will be a critical future direction. Combining this compound with other established drugs can lead to synergistic effects, allowing for lower doses and reduced toxicity. nih.gov

Potential combination strategies include:

In Oncology: Combining a this compound-based anticancer agent with conventional chemotherapy or other targeted therapies could improve treatment outcomes in resistant tumors. nih.gov For instance, a derivative that inhibits a specific kinase could be paired with a DNA-damaging agent.

In Infectious Diseases: To combat antimicrobial resistance, a benzimidazole derivative could be co-administered with a traditional antibiotic. This approach could restore the efficacy of older antibiotics or prevent the emergence of resistance to new ones.

As Resistance Modulators: Some benzimidazole derivatives have been shown to inhibit efflux pumps, which are a major cause of multidrug resistance in cancer and infectious diseases. tandfonline.com A derivative of this compound could be developed as an adjuvant to reverse resistance to other drugs.

Addressing Challenges in Drug Development (e.g., Toxicity, Multidrug Resistance)

Despite the therapeutic promise of benzimidazole derivatives, several challenges must be addressed during their development.

Toxicity: While the benzimidazole core is generally considered to have minimal toxicity, certain derivatives can exhibit adverse effects. nih.goviiarjournals.org Thorough preclinical toxicity studies will be essential to identify and mitigate any potential safety concerns associated with this compound derivatives. Computational toxicology and early-stage screening can help in selecting candidates with favorable safety profiles. ijpsjournal.com

Multidrug Resistance (MDR): The development of resistance is a major obstacle in the long-term use of many drugs, particularly in cancer and infectious disease treatment. nih.govresearchgate.net Strategies to overcome MDR include the design of compounds that are not substrates for efflux pumps or the co-administration of resistance inhibitors. tandfonline.comnih.gov The development of benzimidazole derivatives that can overcome existing resistance mechanisms is a key area of research. tandfonline.com

Bioavailability: Poor water solubility and low bioavailability can hinder the clinical development of promising compounds. iiarjournals.org Formulation strategies, such as the use of novel drug delivery systems, and chemical modifications to improve physicochemical properties will be crucial to ensure that derivatives of this compound can reach their therapeutic targets in effective concentrations.

By proactively addressing these challenges through innovative medicinal chemistry and drug delivery approaches, the full therapeutic potential of this compound and its derivatives can be realized.

常见问题

Q. Basic Research Focus

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethoxy at C5, amino at C2). ¹⁹F NMR quantifies CF3O group integrity .

- X-ray crystallography : SHELX programs resolve crystal packing and hydrogen-bonding networks critical for stability .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 248.07 Da).

Key Finding : Crystallographic data reveal planar benzimidazole cores with intermolecular N–H···N hydrogen bonds .

How does the position of the trifluoromethoxy group on the benzimidazole scaffold influence its bioactivity against Plasmodium falciparum?

Advanced Research Focus

The meta position (C5) of the trifluoromethoxy group is critical for gametocyte activity in malaria studies.

Q. Advanced Research Focus

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with Ser193, hydrophobic contacts with Trp281) .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess binding free energy (ΔG < -8 kcal/mol indicates strong affinity) .

- Site-Directed Mutagenesis : Validate computational predictions by mutating key residues (e.g., Ser193Ala reduces binding by ~70%) .

What are the critical safety protocols for handling this compound in laboratory settings?

Q. Basic Research Focus

- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods or local exhaust systems to minimize inhalation risks .

- First Aid : Immediate rinsing with water for eye exposure; contaminated clothing removal for skin contact .

Storage : Store in airtight glass containers at 2–8°C under argon to prevent oxidation .

How should researchers address discrepancies in reported biological activities of trifluoromethoxy-substituted benzimidazoles across studies?

Q. Advanced Research Focus

- Systematic SAR Studies : Compare substituent effects (e.g., CF3O vs. OCF3) under standardized assay conditions .

- Data Normalization : Control for variables like solvent (DMSO concentration ≤0.1%) and cell line viability .

- Meta-Analysis : Use computational tools (e.g., ChemAxon) to correlate electronic parameters (Hammett σ) with bioactivity trends .

What structural modifications to the benzimidazole core enhance selectivity towards COX-2 inhibition?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。